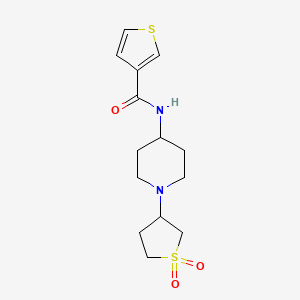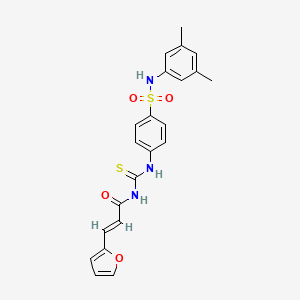![molecular formula C19H20ClN5O4 B2513150 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878736-33-5](/img/structure/B2513150.png)
2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones , which are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . These structures are of interest due to their similarity with nitrogen bases present in DNA and RNA .
Molecular Structure Analysis
The compound seems to contain a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is a bicyclic heterocyclic structure formed by the fusion of a pyridine and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Rearrangement : The compound 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid, through a process involving cyclocondensation and thermal rearrangement, was utilized to form various pyrimidine and triazine derivatives. These derivatives are potentially significant in the development of novel pharmaceuticals and materials (Bitha, Hlavka, & Lin, 1988).
Derivatives Formation and Characterization : The compound's derivatives were synthesized and characterized using various techniques like IR, NMR, and elemental analysis. These derivatives hold potential for various applications, including materials science and drug discovery (Nami, Tizkar, & Zardost, 2017).
Application in Synthesizing Novel Heterocyclic Compounds : The compound and its derivatives were used in the synthesis of novel heterocyclic compounds, demonstrating its utility in creating new molecules with potential applications in various fields such as pharmaceuticals, material science, and chemical research (Saundane, Yarlakatti, Walmik, & Vijaykumar, 2012).
Inhibitor of Enzymes : Derivatives of the compound were found to inhibit crucial enzymes like cyclo-oxygenase and 5-lipoxygenase, indicating its potential therapeutic applications. The compound's derivative demonstrated significant biological activities in animal experiments, showing its potential in drug development (Laufer, Tries, Augustin, & Dannhardt, 1994).
Formation of Tetracyclic Compounds : The compound's derivatives underwent reactions leading to the formation of tetracyclic compounds, illustrating the compound's versatility in synthesizing complex molecular structures. These structures have potential applications in creating new drugs and materials (Abbas, Riyadh, Abdallah, & Gomha, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-10-7-23(13-6-4-5-12(20)11(13)2)18-21-16-15(24(18)8-10)17(28)25(9-14(26)27)19(29)22(16)3/h4-6,10H,7-9H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQHPBJFPLNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


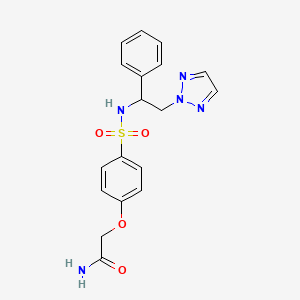
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)
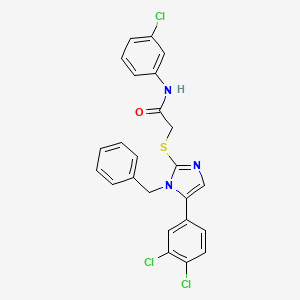
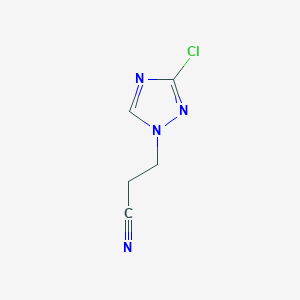
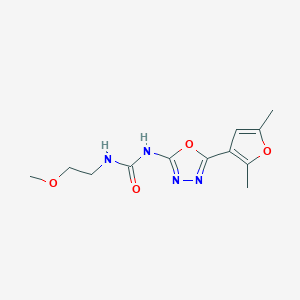
![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)

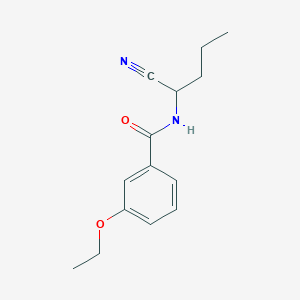
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)

